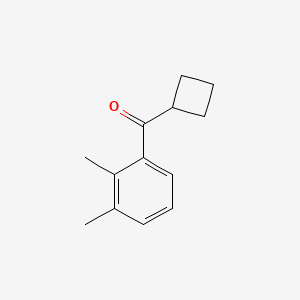

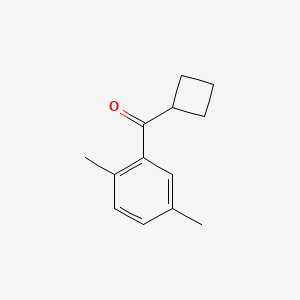

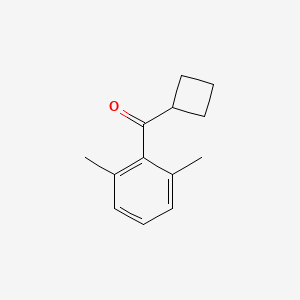

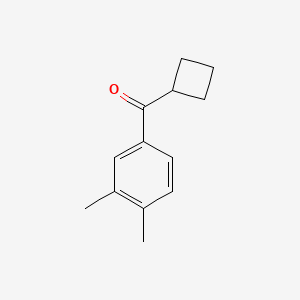

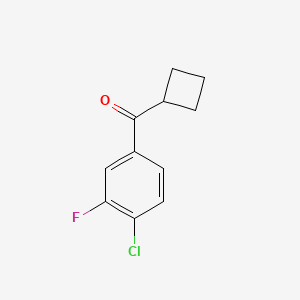

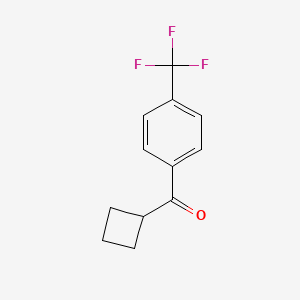

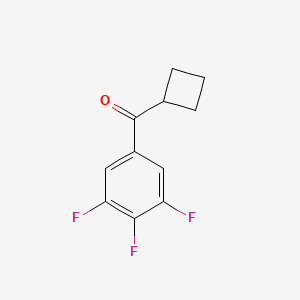

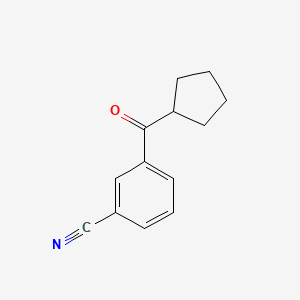

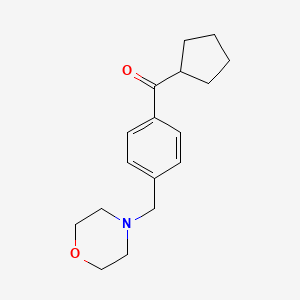

Cyclopentyl 4-(morpholinomethyl)phenyl ketone

Vue d'ensemble

Description

Cyclopentyl 4-(morpholinomethyl)phenyl ketone is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar ketones and morpholine derivatives. For instance, morpholinoenamines derived from phenyl methyl ketone show nucleophilic behavior and react with various reagents, suggesting that the morpholino group can influence the reactivity of the ketone .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of different reagents to achieve regioselective outcomes. For example, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols . This indicates that similar ketones could potentially undergo cyclization reactions under the right conditions, which might be applicable to the synthesis of Cyclopentyl 4-(morpholinomethyl)phenyl ketone.

Molecular Structure Analysis

The molecular structure of compounds similar to Cyclopentyl 4-(morpholinomethyl)phenyl ketone can be complex, with the potential for various interactions. For instance, cyclometalated complexes exhibit intermolecular interactions such as C-HX and ππ interactions within their crystal structures . These interactions can influence the stability and reactivity of the compounds, which is an important consideration in the analysis of Cyclopentyl 4-(morpholinomethyl)phenyl ketone.

Chemical Reactions Analysis

The chemical reactions of morpholine derivatives and related ketones can be quite diverse. The metabolism of a morpholine-containing compound by CYP3A4 Cytochrome involves oxidation mechanisms that lead to the formation of alcohol and ketone products . This suggests that Cyclopentyl 4-(morpholinomethyl)phenyl ketone could also undergo metabolic transformations or other chemical reactions that involve the morpholine moiety.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Cyclopentyl 4-(morpholinomethyl)phenyl ketone are not directly reported in the provided papers, the properties of similar compounds can be inferred. For example, cyclometalated complexes with luminescent properties indicate that related compounds might also exhibit such properties under UV irradiation . Additionally, the reactivity of morpholinoenamines with various reagents suggests that Cyclopentyl 4-(morpholinomethyl)phenyl ketone could have similar reactivity patterns .

Applications De Recherche Scientifique

Enamine Oxidation

- Oxidation of Enamines with Metal Oxidants: Studies on the oxidation of enamines like 4-(1-cyclohexen-1-yl)-morpholine reveal the formation of products such as N-acetyl-morpholine and 2-morpholino-ketone (Corbani, Rindonek, & Scolastico, 1973).

Synthesis of Cycloalkanes

- Synthesis of Cycloalkanes from Enamines: Research on cycloalkanes synthesis demonstrates that reactions of enamines with phenylacetylene in the presence of Cu(I) halides lead to compounds like 1-morpholino-1-(phenylethynyl)cycloalkanes (Vkhin, Komissarov, & Orlova, 1994).

Nucleophilic Behavior

- Nucleophilic Behavior of Morpholino Enamines: Morpholinoenamines derived from various ketones exhibit distinct nucleophilic behaviors in reactions with different reagents (Ferri, Pitacco, & Valentin, 1978).

Metabolism Study

- Metabolism Mechanism in Cytochrome: A study on the metabolism mechanism of a compound containing the morpholino group by CYP3A4 Cytochrome highlights different orientation pathways leading to the formation of alcohol and ketone (Shaikh et al., 2007).

Cycloaddition Reactions

- Cycloaddition Reaction of Cyclopentyl Compounds: The cycloaddition reaction of 1-(cyclopenten-1-y1)-1-morpholino ethene with β-nitrostyrene leads to the formation of tetrahydroindan and tetrahydroindanone derivatives (Benedetti, Pitacco, & Valentin, 1979).

Building Blocks in Cyclization

- Utility of Aminobuta-1,3-diene Derivatives: 2-Morpholinobuta-1,3-diene compounds serve as building blocks in hetero- and carbo-cyclization processes, producing a variety of derivatives with high diastereoselectivity (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).

Enantioselective Synthesis

- Enantioselective Hydrogenation of Ketones: Arenechromium complexed aminophosphine–phosphinite ligands have been used for enantioselective hydrogenation of functionalized ketones, with cyclopentyl-substituted isomers providing high enantioselectivities (Pasquier et al., 2001).

One-Pot Synthesis

- One-Pot Synthesis of Tetrazoles: N-Morpholinomethyl-5-lithiotetrazole is used for the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles, showing broad substrate scope and high yield (Alexakos & Wardrop, 2019).

Nickel-Catalyzed Cycloaddition

- Nickel-Catalyzed Cycloaddition of Cyclopropyl Ketone: Cyclopropyl phenyl ketone undergoes nickel-catalyzed cycloaddition, forming cyclopentane compounds with two carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).

Photoreaction Study

- Photoreaction of Cycloalkenyl Ketones: UV irradiation of cycloalkenyl ketones results in different products under neutral and acidic conditions, showing varying reactivity (Tada, Maeda, & Saiki, 1978).

Enamine Chemistry

- Enamine Reaction with Acid Chlorides: Reactions of acryloyl chloride with tertiary enamino-ketones result in compounds like 4-acetyl-3-(substituted amino)cyclohex-2-en-1-ones (Hickmott & Sheppard, 1972).

Synthesis of Oxazole Derivatives

- Synthesis of Oxazole Containing Compounds: The synthesis of new heterocyclic compounds containing an oxazole ring with 4-(phenylsulfonyl)phenyl moiety, demonstrating potential therapeutic applications (Apostol et al., 2019).

Medicinal Chemistry

- Design of Morpholine Derivatives: Design of 2,2,4-substituted morpholines with various biological activities including sympathomimetic, analgesic, and anti-inflammatory properties (Rekka & Kourounakis, 2010).

Propriétés

IUPAC Name |

cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-17(15-3-1-2-4-15)16-7-5-14(6-8-16)13-18-9-11-20-12-10-18/h5-8,15H,1-4,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQYLSATHKUFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642664 | |

| Record name | Cyclopentyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 4-(morpholinomethyl)phenyl ketone | |

CAS RN |

898770-77-9 | |

| Record name | Cyclopentyl[4-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.